molecular formula C8H15Cl2NO B3047717 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1432680-14-2

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3047717
CAS No.: 1432680-14-2
M. Wt: 212.11
InChI Key: YELLSTXVTBFDTE-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[321]octane hydrochloride is a synthetic compound that belongs to the class of nitrogen-containing heterocycles This compound features a unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow chemistry techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms.

    Cyclization: The bicyclic structure can be further modified through cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and osmium tetroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized and reduced forms, and more complex bicyclic and tricyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a chloroethyl group, an oxa-bridge, and a nitrogen-containing bicyclic structure.

Properties

IUPAC Name

3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO.ClH/c9-3-4-10-5-7-1-2-8(6-10)11-7;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELLSTXVTBFDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-14-2
Record name 8-Oxa-3-azabicyclo[3.2.1]octane, 3-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
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